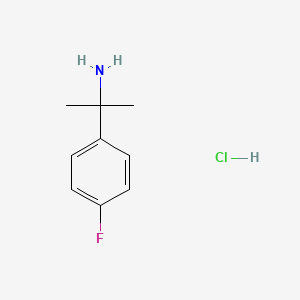

2-(4-Fluorophenyl)propan-2-amine hydrochloride

描述

2-(4-Fluorophenyl)propan-2-amine hydrochloride (CAS: 64609-06-9) is a substituted phenethylamine derivative with the molecular formula C₉H₁₃ClFN and a molecular weight of 189.66 g/mol . It features a propan-2-amine backbone substituted with a 4-fluorophenyl group and exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical and research applications.

属性

IUPAC Name |

2-(4-fluorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-9(2,11)7-3-5-8(10)6-4-7;/h3-6H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSRKGARCQLHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216563-60-8 | |

| Record name | 2-(4-fluorophenyl)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The synthesis of 2-(4-fluorophenyl)propan-2-amine hydrochloride generally involves the formation of the corresponding amine from a fluorinated aromatic precursor through multi-step organic transformations including condensation, reduction, and salt formation. The key steps are:

- Formation of a nitroalkene intermediate (e.g., 4-fluoro-β-nitrostyrene) via condensation of 4-fluorobenzaldehyde with nitroethane.

- Reduction of the nitroalkene intermediate to the corresponding amine.

- Conversion of the free amine to the hydrochloride salt by treatment with hydrochloric acid.

This route is widely used due to the availability of starting materials and the efficiency of the reduction step.

Detailed Synthetic Route

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of 4-fluorobenzaldehyde with nitroethane | Base-catalyzed (e.g., ammonium acetate) under reflux | Forms 4-fluoro-β-nitrostyrene intermediate |

| 2 | Reduction of nitrostyrene to amine | Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation | Converts nitroalkene to 2-(4-fluorophenyl)propan-2-amine |

| 3 | Formation of hydrochloride salt | Treatment with HCl in ether or methanol | Isolates stable hydrochloride salt |

This method is documented in industrial and laboratory-scale syntheses, optimized for yield and purity.

Alternative Methods

- Reductive Amination: Direct reductive amination of 4-fluorophenylacetone with ammonia or amine sources using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts can also yield the target amine.

- Amine Precursor Route: Starting from 2-amino-2-(4-fluorophenyl)acetonitrile, followed by hydrolysis and reduction steps, can be an alternative pathway, although less common for this specific compound.

- Catalytic Hydrogenation: Nitroaromatic precursors can be hydrogenated over palladium or Raney nickel catalysts to yield the amine, which is then converted to the hydrochloride salt.

Industrial Considerations

- Large-scale production typically uses batch reactors with careful control of temperature, pressure, and pH to maximize yield.

- Purification steps include recrystallization from solvents such as ethanol or methanol and chromatographic techniques to remove impurities.

- The hydrochloride salt is preferred for its improved stability and ease of handling.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–100 °C for condensation; 0–25 °C for salt formation | Higher temperatures favor condensation; mild conditions prevent degradation during salt formation |

| Solvents | Ethanol, methanol, ether, or acetonitrile | Choice affects solubility and crystallization behavior |

| Reducing Agent | LiAlH4, catalytic hydrogenation (Pd/C) | LiAlH4 offers strong reduction but requires careful quenching; catalytic hydrogenation is cleaner but slower |

| pH | Neutral to slightly acidic during reduction; acidic for salt formation | Acidic conditions essential for hydrochloride salt precipitation |

| Reaction Time | 4–24 hours depending on step | Longer times ensure complete conversion but risk side reactions |

Research Findings and Analytical Data

- Yield: Typical overall yields range from 60% to 85% depending on the method and scale.

- Purity: High purity (>98%) achieved after recrystallization and chromatographic purification.

- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and melting point analysis consistent with literature values.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Nitroalkene Reduction | 4-Fluorobenzaldehyde + Nitroethane | LiAlH4 or catalytic hydrogenation | High yield, well-established | Requires handling of strong reductants |

| Reductive Amination | 4-Fluorophenylacetone + Ammonia | NaBH3CN or catalytic hydrogenation | Direct amination, fewer steps | Possible side reactions, catalyst cost |

| Amine Precursor Hydrolysis | 2-Amino-2-(4-fluorophenyl)acetonitrile | Hydrolysis + reduction | Alternative route, useful for derivatives | More steps, less common |

化学反应分析

Types of Reactions

2-(4-Fluorophenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Chemistry

In the realm of chemistry, 2-(4-Fluorophenyl)propan-2-amine hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique fluorinated structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Biology

This compound is investigated for its potential effects on biological systems, particularly concerning neurotransmitter research. It is hypothesized that similar fluorinated amphetamines may act as stimulants , enhancing the release of neurotransmitters such as dopamine and norepinephrine in the central nervous system. Understanding these interactions can lead to insights into neuropharmacology and behavioral science.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. It may serve as a precursor in the synthesis of pharmaceutical compounds aimed at treating various neurological disorders. The presence of the para-fluoro group significantly influences the compound's biological activity and metabolic stability, which are crucial for therapeutic efficacy.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research into structurally similar compounds provides valuable insights into its potential applications:

- Neuropharmacological Studies : Research has indicated that fluorinated phenethylamines may enhance dopaminergic activity, suggesting possible applications in treating conditions like ADHD or depression.

- Synthetic Pathways : Studies demonstrate efficient synthetic routes for producing fluorinated compounds, highlighting their utility in drug discovery .

- Toxicological Assessments : Initial assessments indicate that while the compound has stimulant properties, further toxicological studies are necessary to evaluate safety profiles for potential therapeutic use .

作用机制

The mechanism of action of 2-(4-Fluorophenyl)propan-2-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This modulation can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

相似化合物的比较

Analysis :

- Dihalogenated Analog () : The 2-Cl,4-F substitution may enhance binding to serotonin receptors due to increased electronegativity, as seen in other halogenated amphetamines .

- Cyclopropane-Modified Analog () : The rigid cyclopropane ring restricts rotational freedom, which could improve selectivity for specific neurotransmitter transporters .

2.2 Pharmacological Analogs

Compounds with similar pharmacological targets but varying substituents:

Analysis :

生物活性

2-(4-Fluorophenyl)propan-2-amine hydrochloride, also known by its chemical formula C9H12FN·HCl, is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound features a fluorinated phenyl group attached to a propan-2-amine backbone, with the amine protonated and stabilized by a chloride ion. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

- Molecular Formula : C9H12FN·HCl

- Molecular Weight : 189.66 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in various organic solvents

The presence of the para-fluoro substitution on the phenyl ring is significant as it influences the compound's electronic properties, potentially affecting its interaction with biological targets.

While specific mechanisms of action for this compound have not been extensively documented, it is hypothesized that compounds with similar structures may act as stimulants by increasing the release of neurotransmitters such as dopamine and norepinephrine in the central nervous system. The fluorine atom's electronegativity and lipophilic characteristics can enhance the compound's bioactivity and metabolic stability, which are critical for therapeutic applications .

Interaction Studies

Interaction studies are essential for understanding how this compound behaves in biological systems. These studies may involve:

- Binding Affinity : Evaluating how well the compound binds to various receptors or transporters.

- Metabolic Stability : Assessing how long the compound remains active in biological systems before being metabolized.

Research on structurally similar compounds indicates that fluorinated derivatives often exhibit altered pharmacokinetics, potentially leading to improved efficacy and reduced toxicity .

Pharmacological Implications

Fluorinated compounds are known to exhibit unique pharmacological properties. For instance, they can evade metabolic pathways that typically degrade non-fluorinated drugs, thus prolonging their action within the body. This effect is particularly relevant for drugs targeting the dopamine transporter (DAT), which plays a crucial role in conditions such as psychostimulant abuse .

Comparative Analysis of Similar Compounds

To provide context, here is a comparative analysis of this compound with other related compounds:

| Compound Name | Structure Type | DAT Affinity (Ki) | Metabolic Stability | Notes |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)propan-2-amine | Fluorinated Amine | Not specified | Potentially high | Investigated for stimulant effects |

| Bis(4-fluorophenyl)methylsulfinyl | Piperazine derivative | 23 nM | Moderate | Effective against cocaine effects |

| Atorvastatin | Statin with fluorine | Not applicable | Improved | Used for cholesterol management |

This table highlights how fluorination can enhance binding affinity and metabolic properties across different classes of compounds.

Case Study 1: Stimulant Properties

In preclinical models, compounds structurally related to this compound have shown potential as DAT inhibitors. For instance, studies demonstrated that certain derivatives could reduce the reinforcing effects of psychostimulants without exhibiting stimulant behaviors themselves, suggesting a therapeutic window for treating substance abuse disorders .

Case Study 2: Metabolic Pathways

Research has indicated that incorporating fluorine into aromatic systems can significantly alter metabolic clearance rates. One study showed that para-fluorination could slow down metabolic oxidation processes by inhibiting cytochrome P450 enzymes, thereby enhancing drug retention and effectiveness .

常见问题

Q. What are the key physicochemical properties of 2-(4-Fluorophenyl)propan-2-amine hydrochloride, and how can they be experimentally determined?

Answer: The compound’s molecular formula is C₉H₁₃ClFN (MW: 189.66 g/mol; CAS: 74702-88-8) . Key properties include:

- Melting point : Not explicitly reported, but analogous hydrochlorides (e.g., 2-amino-4'-chloroacetophenone HCl) exhibit melting points >250°C, suggesting thermal stability .

- Solubility : Hydrochloride salts are typically water-soluble; confirm via gravimetric analysis in polar solvents.

- Purity : Assess via HPLC (≥98% purity criteria, as used for structurally similar amines) .

Methodology : - Thermal analysis : Differential Scanning Calorimetry (DSC) for melting point determination.

- Spectroscopy : ¹H/¹³C NMR to confirm fluorine and aromatic proton environments (reference InChI/SMILES data from analogous compounds) .

Q. What synthetic routes are reported for preparing this compound, and what are their limitations?

Answer: While direct synthesis data are limited, analogous propan-2-amine hydrochlorides are synthesized via:

Reductive amination : Reacting 4-fluorophenylacetone with ammonia under hydrogenation (e.g., H₂/Pd-C) to form the amine, followed by HCl neutralization .

Grignard reaction : Using methylmagnesium bromide with 4-fluorophenylacetonitrile, followed by amine protection and HCl treatment.

Limitations :

- Low yields due to steric hindrance at the tertiary amine center.

- Byproduct formation (e.g., over-reduction) requires careful purification via recrystallization or column chromatography .

Advanced Research Questions

Q. How can computational modeling predict the stability and reactivity of this compound under varying pH conditions?

Answer:

- Stability prediction : Use density functional theory (DFT) to calculate protonation states and bond dissociation energies (BDEs) of the amine group. For example, InChI/SMILES data from related hydrochlorides can parameterize molecular dynamics simulations.

- pH-dependent reactivity : Simulate hydrolysis pathways using software like Gaussian or ORCA. Experimental validation via UV-Vis spectroscopy (λmax shifts under acidic/basic conditions) .

Q. What strategies resolve contradictions in biological activity data for fluorinated propan-2-amine derivatives?

Answer: Discrepancies in receptor binding or enzyme inhibition data may arise from:

- Stereochemical variations : Ensure enantiomeric purity via chiral HPLC (e.g., methods for cathinone derivatives ).

- Solvent effects : Compare activity in polar (aqueous) vs. nonpolar (DMSO) solvents; use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- Metabolic interference : Perform LC-MS/MS to identify metabolites that may alter activity .

Q. How can the compound’s stability in long-term storage be optimized for pharmacological studies?

Answer:

Q. Methodological Guidance

Q. What analytical techniques are critical for characterizing trace impurities in this compound?

Answer:

- LC-HRMS : Identify impurities at ppm levels using high-resolution mass spectrometry (e.g., Q-TOF).

- NMR spectroscopy : Detect structural analogs (e.g., regioisomers) via ¹⁹F NMR .

- X-ray crystallography : Resolve crystal packing effects on purity (reference crystallographic data from analogous compounds) .

Q. How can researchers design dose-response studies to evaluate neuropharmacological effects?

Answer:

- In vitro models : Use primary neuronal cultures or SH-SY5Y cells; measure cAMP levels (fluoroamphetamine derivatives often target monoamine transporters) .

- Dosing range : Start with 1–100 µM, based on EC₅₀ values of structurally related amines .

- Controls : Include a non-fluorinated analog (e.g., phenylpropan-2-amine HCl) to isolate fluorine’s electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。